3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine

Catalog No.
S8897574
CAS No.
5973-84-2
M.F
C13H13N3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine

CAS Number

5973-84-2

Product Name

3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine

IUPAC Name

N-(1-pyridin-3-ylethylideneamino)aniline

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C13H13N3/c1-11(12-6-5-9-14-10-12)15-16-13-7-3-2-4-8-13/h2-10,16H,1H3

InChI Key

PFVJRCXZDDAHRM-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CN=CC=C2

3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring and a hydrazine moiety. The presence of the phenylhydrazine group contributes to its potential reactivity and biological activity. This compound can be classified as an organic heterocyclic compound due to the incorporation of nitrogen in its structure, specifically within the pyridine ring and the hydrazine group.

Due to its functional groups. Key reactions include:

  • Oxidation: The hydrazine moiety can undergo oxidation to form corresponding oxides or other derivatives.
  • Reduction: It can be reduced using agents like sodium borohydride, which may yield amines or other reduced forms.
  • Substitution: Electrophilic aromatic substitution can occur at the pyridine ring, allowing for further functionalization of the compound.

These reactions highlight the versatility of 3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine in synthetic organic chemistry.

Research indicates that compounds containing hydrazine and pyridine moieties often exhibit notable biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Studies suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological exploration.
  • Enzyme inhibition: The compound may interact with specific enzymes, which could lead to therapeutic applications.

The biological activity of this compound is an area of ongoing research, with studies focusing on its mechanisms of action and potential therapeutic uses.

Synthesis of 3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine typically involves several steps:

  • Formation of the hydrazone: The initial step may involve the reaction between a suitable aldehyde or ketone with phenylhydrazine to form a hydrazone intermediate.
  • Cyclization: The hydrazone can then be subjected to cyclization reactions to incorporate the pyridine ring, often using pyridine derivatives as starting materials.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity.

These methods can vary based on the specific starting materials and desired purity levels.

3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious disease treatments.
  • Chemical synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Research: The compound is valuable in studies related to enzyme interactions and biological pathways.

Interaction studies have focused on how 3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine interacts with biological targets. These studies often employ techniques such as:

  • Molecular docking: To predict binding affinities and interaction modes with target proteins.
  • In vitro assays: To evaluate the biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine. Here are some notable examples:

Compound NameStructureUnique Features
4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidineContains a piperidine ringExhibits strong biological activity against cancer cells .
1-Phenyl-3-(pyridin-3-yl)-1H-pyrazoleIncorporates a pyrazole ringKnown for enzyme inhibition properties .
4-Aminoquinoline derivativesContains an amino groupNotable for antimalarial activity .

Uniqueness

The uniqueness of 3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine lies in its specific combination of a hydrazine derivative with a pyridine ring, which may enhance its reactivity and biological profile compared to other similar compounds. Its potential applications in pharmaceuticals and research underscore its significance within this class of compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

211.110947427 g/mol

Monoisotopic Mass

211.110947427 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-21

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